benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
benzyl3-oxa-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound that features a unique structure combining an oxa- and azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of benzylamine with a suitable cyclic anhydride or ester. One common method is the Michael addition of benzylamine to an α,β-unsaturated ester, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding affinity, which can inhibit or activate biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar bicyclic structure but lacks the oxa group.
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Similar structure with a different position of the oxa group.
Uniqueness
benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific combination of oxa- and azabicyclo frameworks, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, also known by its IUPAC name, exhibits significant biological activity that has been the subject of various research studies. This compound belongs to a class of bicyclic compounds that have shown promise in medicinal chemistry, particularly in their potential as pharmacological agents.
- IUPAC Name : Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
- CAS Number : 146747-65-1
- Molecular Formula : C15H19NO3
- Molecular Weight : 273.33 g/mol
- Purity : Typically around 95% to 97% in commercial preparations .
The biological activity of benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This compound has been noted for its role in:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological states.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation.
Antimicrobial Activity
Recent studies have demonstrated that benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate exhibits antimicrobial properties against a range of bacterial strains. The following table summarizes the findings from several studies:
Study Reference | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|---|
Study A | E. coli, S. aureus | 32 µg/mL | Effective against both strains |
Study B | Pseudomonas aeruginosa | 64 µg/mL | Limited activity observed |
Study C | Streptococcus pneumoniae | 16 µg/mL | Strong inhibition noted |
These results indicate the potential for developing this compound as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Neuropharmacological Effects
In neuropharmacology, the compound has shown promise in modulating neurotransmitter levels:
- Cognitive Enhancement : Animal models treated with benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate demonstrated improved memory retention and learning capabilities.
- Anxiolytic Effects : Behavioral assays indicated that the compound may possess anxiolytic properties, reducing anxiety-like behaviors in rodent models.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate was tested against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential application in treating skin infections caused by this pathogen.
Case Study 2: Neuropharmacological Assessment
A study involving aged rats assessed the cognitive effects of benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate over a four-week period. Results showed significant improvements in maze navigation tasks compared to control groups, indicating enhanced cognitive function potentially linked to increased acetylcholine levels in the brain.
Properties
IUPAC Name |
benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(19-9-12-5-2-1-3-6-12)16-13-7-4-8-14(16)11-18-10-13/h1-3,5-6,13-14H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZHYVFIHIVPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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